2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride

Pharmaceutical Impurity Analysis Chemical Synthesis Quality Control

Researchers developing HPLC methods for fluorinated phenylglycine APIs face a critical gap: generic impurity standards fail ICH requirements due to regioisomeric mismatch. This compound (CAS 1803560-78-2) provides the exact-match 2,6-difluoro impurity reference. • Defined HCl salt enables reproducible solubility for quantitative stock solutions. • Batch-specific data supports method calibration per ICH Q2(R1). • Distinct retention time separation from 2,4- and 2,5-difluoro regioisomers. Research-use-only, confirmed identity and purity.

Molecular Formula C9H10ClF2NO2
Molecular Weight 237.63 g/mol
CAS No. 1803560-78-2
Cat. No. B1432060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride
CAS1803560-78-2
Molecular FormulaC9H10ClF2NO2
Molecular Weight237.63 g/mol
Structural Identifiers
SMILESCNC(C1=C(C=CC=C1F)F)C(=O)O.Cl
InChIInChI=1S/C9H9F2NO2.ClH/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11;/h2-4,8,12H,1H3,(H,13,14);1H
InChIKeySKUAAZIJPYDAEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride (CAS 1803560-78-2) – A Structurally Distinct Fluorinated Phenylglycine Derivative for Pharmaceutical Research and Impurity Analysis


2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride (CAS 1803560-78-2) is a synthetic amino acid derivative belonging to the class of fluorinated phenylglycines. It is characterized by a 2,6-difluoro substitution pattern on the phenyl ring and an N-methylamino group, supplied as a hydrochloride salt with a molecular weight of 237.63 g/mol [1]. This compound is primarily utilized as a pharmaceutical impurity reference standard and as a chemical synthesis intermediate in medicinal chemistry [2].

Why Regioisomeric and Structural Analogs of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride Are Not Interchangeable


Generic substitution among in-class fluorinated phenylglycine derivatives is scientifically unsound due to the profound impact of fluorine atom positioning on physicochemical properties and biological target engagement. The specific 2,6-difluoro pattern of this compound imparts unique steric and electronic characteristics compared to its 2,4- and 2,5-difluoro regioisomers, which are known to differentially influence metabolic stability, receptor binding orientation, and hydrogen bonding capacity . Furthermore, the hydrochloride salt ensures defined solubility and handling properties that are critical for reproducible analytical quantitation as an impurity standard, a performance characteristic absent in the free base form .

Quantitative Differentiation of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride from Closest Analogs


Regioisomeric Purity and Defined Salt Stoichiometry Versus Free Base Variants

The target compound is supplied as a hydrochloride salt with a defined stoichiometry (molecular weight 237.63 g/mol), contrasting with the free base form 2-(2,6-difluorophenyl)-2-(methylamino)acetic acid (CAS 1218087-76-3, MW 201.17 g/mol) . Vendors report a standard purity of 95% for the hydrochloride, accompanied by batch-specific analytical release data including NMR, HPLC, and GC (available from Bidepharm) . This level of characterization is not uniformly available for alternative regioisomers like the 2,5-difluoro analog, which often lacks comprehensive analytical documentation [1].

Pharmaceutical Impurity Analysis Chemical Synthesis Quality Control

Fluorine Substitution Pattern: 2,6-Difluoro vs. 2,4- and 2,5-Regioisomers

The 2,6-difluoro arrangement is a distinct regioisomer from the commercially available 2,4-difluoro (CAS 1218699-19-4) and 2,5-difluoro (CAS 1192660-36-8) analogs . While direct comparative biological data for these specific compounds is not publicly available, class-level evidence indicates that ortho-substituted fluorines (2,6-pattern) can significantly reduce oxidative metabolism compared to meta- or para-substituted analogs, due to altered electron density and steric shielding of the aromatic ring . This regioisomeric difference is critical in drug discovery where minor positional changes can lead to loss of target affinity or altered pharmacokinetics.

Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

Designated Use as a Pharmaceutical Impurity Standard Ensures Fit-for-Purpose Quality

Multiple suppliers explicitly classify 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride as a pharmaceutical impurity or synthesis intermediate, limiting its sale to industrial and scientific research use [1]. This stands in contrast to broader-use amino acid building blocks like (R)-2-amino-2-(2,6-difluorophenyl)acetic acid, which are categorized more generally . This designation implies a higher level of vendor quality control and lot-to-lot consistency, critical for its validated role in impurity profiling of active pharmaceutical ingredients (APIs).

Reference Standard Pharmaceutical Analysis Regulatory Compliance

Experimental Scenarios Where 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid hydrochloride Provides Decisive Advantages


Validated Impurity Profiling for Generic Drug Development

When developing a marketed pharmaceutical where a synthetic route involves 2,6-difluorophenyl intermediates, this hydrochloride salt is the exact impurity standard for quantifying related substances. Its defined salt form and available batch-specific purity, including HPLC and NMR reports , enable precise calibration of analytical methods, a critical requirement for ICH-compliant impurity assessment.

Synthesis of Novel Fluorinated Peptidomimetics Targeting CNS Disorders

In structure-activity relationship (SAR) exploration for central nervous system targets, the 2,6-difluoro pattern offers a unique metabolic shield for the aromatic ring . Using this specific regioisomer as a building block ensures the intended steric and electronic profile is achieved, unlike the 2,4- and 2,5-difluoro variants which would produce molecules with different conformations and potentially altered target binding.

Preparation of Stable Isotope-Labeled Internal Standards for Mass Spectrometry

The hydrochloride salt's enhanced stability and defined stoichiometry make it an ideal precursor for synthesizing isotopically labeled versions for use as internal standards in LC-MS/MS assays. Its established status as a research-use-only material [1] guarantees the chemical identity and purity necessary for the demanding quantitative requirements of bioanalytical method validation.

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